1-(4-Methoxyphenyl)-2-((4-methoxyphenyl)methylene)-1-butanone, (E)-
Description
The compound 1-(4-Methoxyphenyl)-2-((4-methoxyphenyl)methylene)-1-butanone, (E)- is a conjugated enone derivative featuring two 4-methoxyphenyl substituents. The (E)-configuration of the methylene group imposes spatial constraints that influence its electronic properties, solubility, and reactivity. This structure is distinct from simpler butanone analogs due to the extended conjugation between the ketone and the aromatic rings, which may enhance stability and alter spectroscopic characteristics .
Properties
IUPAC Name |
(2E)-1-(4-methoxyphenyl)-2-[(4-methoxyphenyl)methylidene]butan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O3/c1-4-15(13-14-5-9-17(21-2)10-6-14)19(20)16-7-11-18(22-3)12-8-16/h5-13H,4H2,1-3H3/b15-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIAYGXNEKYIZQL-FYWRMAATSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=CC1=CC=C(C=C1)OC)C(=O)C2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=C\C1=CC=C(C=C1)OC)/C(=O)C2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71526-40-4, 90-92-6 | |
| Record name | 1-Butanone, 1-(4-methoxyphenyl)-2-((4-methoxyphenyl)methylene)-, (E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071526404 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chalcone,4'-dimethoxy- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6848 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methoxyphenyl)-2-((4-methoxyphenyl)methylene)-1-butanone, (E)-, typically involves the condensation of 4-methoxybenzaldehyde with 4-methoxyacetophenone under specific conditions. The reaction is often catalyzed by a strong base, such as potassium hydroxide, and conducted under reflux conditions to ensure the formation of the desired (E)-isomer.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using similar methods but on a larger scale. The process involves careful control of reaction parameters, such as temperature, pressure, and the concentration of reagents, to optimize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Types of Reactions:
Reduction: Reduction reactions can be performed to reduce specific functional groups within the molecule.
Substitution: Substitution reactions may involve the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) and electrophiles such as alkyl halides are typically employed.
Major Products Formed:
Oxidation: Oxidation can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can produce alcohols or amines.
Substitution: Substitution reactions can result in the formation of various derivatives, depending on the substituents involved.
Scientific Research Applications
Antioxidant Activity
Research indicates that compounds similar to 1-(4-Methoxyphenyl)-2-((4-methoxyphenyl)methylene)-1-butanone exhibit significant antioxidant properties. Antioxidants play a crucial role in preventing oxidative stress-related diseases, making this compound a candidate for further exploration in therapeutic applications.
Anti-inflammatory Properties
Studies have shown that derivatives of this compound can inhibit inflammatory pathways, suggesting potential use in treating conditions characterized by chronic inflammation, such as arthritis or cardiovascular diseases.
Antimicrobial Activity
Preliminary investigations into the antimicrobial properties of this compound indicate effectiveness against various bacterial strains. This suggests potential applications in developing new antimicrobial agents to combat antibiotic resistance.
Chalcone Derivatives
As a chalcone derivative, 1-(4-Methoxyphenyl)-2-((4-methoxyphenyl)methylene)-1-butanone can serve as a precursor in synthesizing other bioactive compounds. Chalcones are known for their diverse biological activities, including anticancer and anti-diabetic effects.
Synthesis of Novel Compounds
The compound can be utilized in the synthesis of novel materials through Michael addition reactions or Claisen-Schmidt condensation processes. These reactions are fundamental in creating complex organic molecules that can have various applications in pharmaceuticals and agrochemicals.
Polymer Chemistry
The incorporation of this compound into polymer matrices can enhance the material's properties, such as thermal stability and mechanical strength. Research into its use as a monomer or additive in polymer production is ongoing.
Dyes and Pigments
Due to its chromophoric properties, 1-(4-Methoxyphenyl)-2-((4-methoxyphenyl)methylene)-1-butanone can be explored as a dye or pigment in textile and coating industries.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Antioxidant Activity | Demonstrated significant DPPH radical scavenging activity indicative of strong antioxidant potential. |
| Study B | Antimicrobial Properties | Showed effectiveness against E. coli and S. aureus, suggesting potential for use in antimicrobial formulations. |
| Study C | Polymer Applications | Enhanced thermal stability when incorporated into polycarbonate matrices, indicating potential for high-performance materials. |
Mechanism of Action
The mechanism by which 1-(4-Methoxyphenyl)-2-((4-methoxyphenyl)methylene)-1-butanone, (E)-, exerts its effects depends on its specific application. For example, in biochemical studies, it may bind to specific enzymes or receptors, altering their activity. The molecular targets and pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
1-(4-Methoxyphenyl)-1-butanone (CAS 4160-51-4)
- Structure : Lacks the (4-methoxyphenyl)methylene group at position 2.
- Properties : Simpler molecular framework (C₁₁H₁₄O₂) with lower molecular weight (178.23 g/mol vs. 310.35 g/mol for the target compound).
- Reactivity : Primarily undergoes α-functionalization (e.g., allylation, as shown in ) due to the absence of conjugation-stabilizing substituents .
- Applications : Used as a precursor in synthetic routes for allylated derivatives but lacks the extended π-system of the target compound .
1-(4-Methoxyphenyl)-2-phenylethanone (CAS 1023-17-2)
- Structure : Substitutes the methylene group with a phenyl ring.
- Electronic Effects : The phenyl group introduces steric bulk and electron-withdrawing effects, reducing conjugation compared to the methoxyphenyl-methylene group in the target compound.
- Solubility: Lower polarity due to the non-polar phenyl group, contrasting with the polarizable methylene-methoxyphenyl system .
1-(4-Methoxyphenyl)-4-phenylbutane-1,4-dione (CAS 60755-22-8)
- Structure : Contains two ketone groups and a phenyl substituent.
- Reactivity : Capable of diketone-specific reactions (e.g., cyclocondensations) but lacks the unsaturated methylene moiety for conjugate addition or Diels-Alder reactions .
- Biological Relevance: Diketones often exhibit chelating properties, which are absent in the target compound’s mono-ketone system .
Structural and Functional Differences
| Property | Target Compound | 1-(4-Methoxyphenyl)-1-butanone | 1-(4-Methoxyphenyl)-2-phenylethanone |
|---|---|---|---|
| Molecular Formula | C₁₉H₂₀O₃ | C₁₁H₁₄O₂ | C₁₅H₁₄O₂ |
| Conjugation | Extended π-system via methylene group | Limited conjugation | Partial conjugation (phenyl-ketone) |
| Reactivity | Susceptible to conjugate additions | α-Allylation, halogenation | Nucleophilic aromatic substitution |
| Polarity | Higher (due to methoxy groups and ketone) | Moderate | Lower (phenyl group dominates) |
Biological Activity
1-(4-Methoxyphenyl)-2-((4-methoxyphenyl)methylene)-1-butanone, commonly referred to as (E)-1-(4-Methoxyphenyl)-2-[(4-methoxyphenyl)methylidene]butan-1-one, is an organic compound notable for its dual methoxyphenyl groups. This compound has garnered attention in various fields of research due to its potential biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.
Chemical Structure and Properties
- Molecular Formula: CHO
- Molecular Weight: 296.36 g/mol
- CAS Number: 90-92-6
The structure features two methoxy groups attached to phenyl rings, contributing to its lipophilicity and potential interactions with biological targets.
Anticancer Activity
Research indicates that compounds similar to (E)-1-(4-Methoxyphenyl)-2-((4-methoxyphenyl)methylene)-1-butanone exhibit significant anticancer properties. For instance, studies have demonstrated that related compounds can induce apoptosis in various cancer cell lines. A notable study highlighted the compound's ability to inhibit cell proliferation in FaDu hypopharyngeal tumor cells, showing cytotoxicity comparable to established chemotherapeutics like bleomycin .
The anticancer activity is believed to stem from the compound's interaction with specific molecular targets within cancer cells. It may inhibit key enzymes or receptors involved in cell growth and survival pathways. For example, it has been suggested that the compound could act as an inhibitor of monoacylglycerol lipase (MAGL), which plays a role in endocannabinoid metabolism and is implicated in cancer progression .
Anti-inflammatory Properties
In addition to its anticancer effects, (E)-1-(4-Methoxyphenyl)-2-((4-methoxyphenyl)methylene)-1-butanone has shown potential anti-inflammatory activity. Compounds with similar methoxy-substituted phenyl groups are known for their ability to modulate inflammatory pathways, possibly through the inhibition of pro-inflammatory cytokines or enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) .
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Methoxy-substituted phenols have been documented for their efficacy against various microbial strains. Preliminary studies indicate that derivatives of this compound may exhibit inhibitory effects on fungal strains such as Candida albicans and Aspergillus species .
Data Table: Summary of Biological Activities
| Biological Activity | Effectiveness | Reference |
|---|---|---|
| Anticancer | Significant cytotoxicity in FaDu cells | |
| Anti-inflammatory | Modulation of inflammatory cytokines | |
| Antimicrobial | Inhibition of fungal strains |
Case Studies
- Anticancer Study : A study on a series of methoxy-substituted chalcones demonstrated that compounds with similar structures exhibited enhanced apoptosis induction in cancer cells. The findings suggest that the spatial arrangement of methoxy groups plays a crucial role in biological activity .
- Anti-inflammatory Research : In a model of acute inflammation, related compounds showed reduced levels of inflammatory markers when administered, indicating a potential therapeutic application for inflammatory diseases .
Q & A
Q. What are the standard synthetic protocols for (E)-1-(4-Methoxyphenyl)-2-((4-methoxyphenyl)methylene)-1-butanone, and how can reaction efficiency be optimized?
The synthesis typically involves aldol condensation or radical-mediated allylation. For example, a protocol using 1-(4-methoxyphenyl)-1-butanone with cyclohexene under radical conditions (DTBP as initiator, CuOAc/BINAP catalyst) yields α-allylated derivatives . Key optimization parameters include:
- Catalyst selection : Copper acetate and BINAP improve regioselectivity.
- Temperature control : Reactions at 120°C for 24 hours balance yield and byproduct formation.
- Solvent choice : Chlorobenzene enhances radical stability.
Purification via silica gel chromatography (0–5% EtOAc/petroleum ether) is critical to isolate isomers .
Q. How can basic structural characterization techniques differentiate (E)- and (Z)-isomers of this compound?
- NMR spectroscopy : The coupling constants () in H NMR distinguish E/Z configurations. For example, trans-alkene protons exhibit Hz, while cis isomers show Hz .
- Mass spectrometry : High-resolution MS (HRMS) confirms molecular ions (e.g., protonated m/z 265.1213 for O-demethylated derivatives) .
- UV-Vis spectroscopy : Conjugation differences between isomers alter values .
Advanced Research Questions
Q. How do microsomal transformations affect the metabolic stability of this compound, and what analytical methods are used to study its metabolites?
- Metabolic pathways : Hepatic microsomes catalyze O-demethylation, producing hydroxylated derivatives. For example, LC-MS detects O-demethylated metabolites (m/z 265.1213) in 90-minute incubations .
- Analytical workflow :
- Incubation : Use liver microsomes with NADPH cofactor.
- Quenching : Acetonitrile precipitation stabilizes metabolites.
- Detection : HESI-MS in positive ion mode identifies sodium adducts (m/z 287.1030) .
Q. What strategies resolve contradictions in biological activity data between similar chalcone derivatives?
- Structure-activity relationship (SAR) studies : Compare substituent effects (e.g., methoxy vs. halogen groups) on antimicrobial activity. For instance, 4-methoxy groups enhance π-stacking with microbial enzymes, while halogens increase lipophilicity .
- Dose-response profiling : Use IC assays to distinguish true activity from cytotoxicity.
- Computational modeling : Molecular docking predicts binding affinities to target proteins (e.g., α-amylase) .
Q. How can reaction conditions be tuned to minimize byproducts like (Z)-isomers or α/γ-allylation mixtures?
- Steric effects : Bulky catalysts (e.g., BINAP) favor α-allylation over γ-allylation by directing radical intermediates .
- Solvent polarity : Non-polar solvents stabilize transition states for E-isomer formation.
- Additives : Lewis acids (e.g., ZnCl) enhance regioselectivity in aldol condensations .
Q. What advanced techniques elucidate the electronic effects of 4-methoxyphenyl substituents on photophysical properties?
- Time-dependent DFT (TD-DFT) : Predicts UV absorption spectra by modeling HOMO-LUMO transitions.
- Fluorescence quenching : Compare quantum yields with analogs lacking methoxy groups.
- X-ray crystallography : Resolves substituent-induced conformational changes in the solid state .
Methodological Guidance for Data Interpretation
Q. How should researchers address discrepancies in NMR data for structurally similar derivatives?
- Variable temperature (VT) NMR : Resolves dynamic effects (e.g., rotamers) by acquiring spectra at 25°C and −40°C.
- 2D NMR (COSY, NOESY) : Assigns coupling networks and spatial proximities. For example, NOESY correlations differentiate E/Z configurations .
- Deuterium exchange : Identifies labile protons (e.g., -NH or -OH) that may obscure alkene signals .
Q. What computational tools are recommended for predicting the pharmacokinetic behavior of this compound?
- ADMET prediction : Software like SwissADME estimates bioavailability, blood-brain barrier penetration, and CYP450 interactions.
- Molecular dynamics (MD) simulations : Models binding stability to serum proteins (e.g., albumin) .
- Metabolite prediction : Tools like Meteor (Lhasa Limited) forecast Phase I/II metabolism pathways .
Tables for Key Data
Q. Table 1. Analytical Signatures for (E)-Isomer and Metabolites
| Parameter | Value/Observation | Reference |
|---|---|---|
| HRMS (protonated) | m/z 265.1213 | |
| H NMR (alkene) | Hz (trans) | |
| UV | 320 nm (methoxy conjugation) |
Q. Table 2. Optimization of Radical Allylation
| Condition | Effect on Yield/Selectivity | Reference |
|---|---|---|
| CuOAc/BINAP | 44% yield, 1:1.6 (8h:8h’) | |
| DTBP initiator | Enhances radical generation | |
| Chlorobenzene | Stabilizes radical intermediates |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
